

Strychnine sulfate pentahydrate solubility in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Strychnine sulfate pentahydrate*

Cat. No.: *B1459064*

[Get Quote](#)

An In-Depth Technical Guide to the Aqueous Solubility of **Strychnine Sulfate Pentahydrate**

Executive Summary

Strychnine sulfate, a salt of the highly toxic alkaloid strychnine, sees application in specific areas of neurobiological research and as a chemical standard. For researchers, scientists, and drug development professionals, a comprehensive understanding of its aqueous solubility is paramount for preparing accurate solutions, developing analytical methods, and ensuring experimental reproducibility. This guide provides a detailed examination of the physicochemical properties of **strychnine sulfate pentahydrate**, the critical factors governing its behavior in aqueous media, and robust methodologies for its solubility determination.

This document moves beyond simple data recitation to explore the causal mechanisms behind the observed solubility profile. A key focus is the compound's complex hydration behavior, a recently elucidated phenomenon that significantly impacts its physical properties. We present not only established solubility data but also the detailed experimental protocols required to validate these findings, ensuring a self-validating and trustworthy framework for laboratory application.

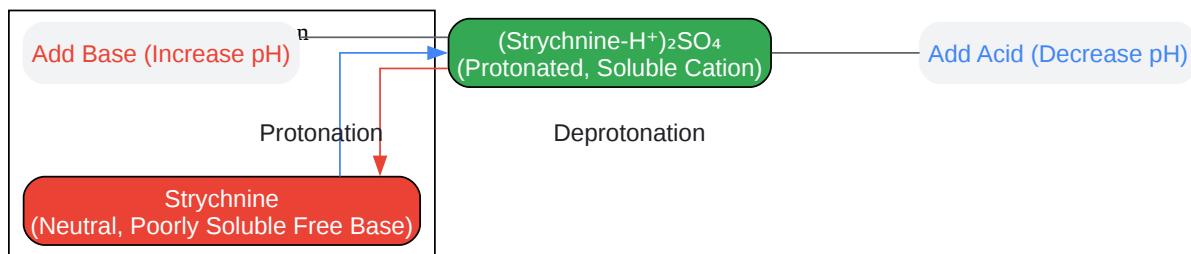
Chapter 1: Physicochemical Characterization of Strychnine Sulfate Pentahydrate

Strychnine is a monoterpenoid indole alkaloid derived from the seeds of the *Strychnos nux-vomica* tree.^[1] While the free base is poorly soluble in water, its salt forms, such as the sulfate, exhibit significantly enhanced aqueous solubility.^{[1][2]} The commercially available form is typically the pentahydrate, a white to pale yellow crystalline powder.^{[1][3]}

A crucial aspect of this compound's physical chemistry is its propensity to form multiple hydrates. Recent research has identified at least eight distinct hydrate forms (designated HyA through HyH), with the common "pentahydrate" often being a specific form labeled HyA or HyC.^{[4][5]} These hydrates can interconvert depending on ambient relative humidity (RH) and temperature.^{[4][5]} For instance, the hexahydrate form (HyF) is the most stable at high RH, and transformations between hydrates can occur during storage or processing.^{[4][5]} This complex behavior underscores the importance of characterizing the specific hydrate form being used in any experimental work, as solubility is an intrinsic property of the solid-state form in equilibrium with the solution.

Table 1: Physicochemical Properties of **Strychnine Sulfate Pentahydrate**

Property	Value	Source(s)
Chemical Name	Strychnine sulfate pentahydrate	[6]
Synonyms	Strychnidin-10-one sulfate pentahydrate	[7][8]
CAS Number	60491-10-3	[6][9][10]
Molecular Formula	$(C_{21}H_{22}N_2O_2)_2 \cdot H_2SO_4 \cdot 5H_2O$	[3][11]
Molecular Weight	856.99 g/mol	[10][11]
Appearance	White to very pale yellow, crystalline powder	[1][3]
pH of Solution	5.5 (1:100 aqueous solution)	[2][3]
Stability	Stable under proper conditions; light-sensitive	[3][9]
Incompatibilities	Strong oxidizing agents, strong bases, alkalies, and various salts (e.g., carbonates, benzoates, iodides)	[9][12][13][14]


Chapter 2: Fundamentals of Aqueous Solubility

The dissolution of strychnine sulfate in water is governed by the balance between the energy required to break the ionic bonds of the crystal lattice (lattice energy) and the energy released when the ions are hydrated by water molecules (hydration energy). Its behavior in solution is primarily influenced by pH and temperature.

The Critical Role of pH

Strychnine is a weak base. Its sulfate salt is formed from a weak base and a strong acid (sulfuric acid). In an aqueous solution, the strychnine sulfate salt dissociates, and the strychnine cation exists in a pH-dependent equilibrium with its conjugate free base. The protonated strychnine cation is readily soluble, while the neutral free base has very low water solubility (approximately 160 mg/L at 25°C).[\[2\]](#)

The pH of a 1% solution of strychnine sulfate is approximately 5.5, which is acidic.[2][3] In this pH range, the equilibrium heavily favors the protonated, soluble form. However, if the pH of the solution is raised by adding a base, the equilibrium will shift towards the formation of the neutral free base. Once the concentration of the free base exceeds its solubility limit, it will precipitate out of the solution. This is the chemical basis for the incompatibility of strychnine sulfate with alkalies and alkaline salts like carbonates and bicarbonates.[12][13][14]

[Click to download full resolution via product page](#)

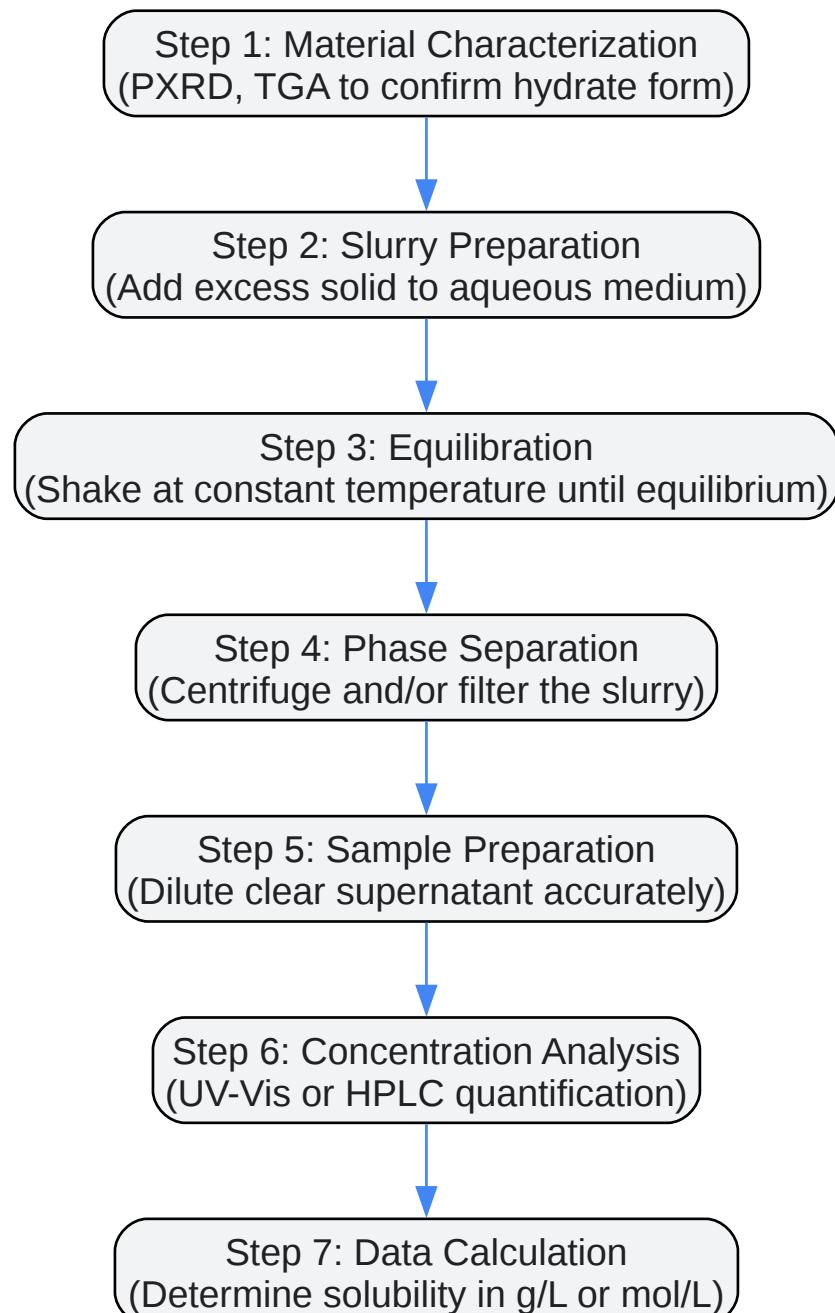
Figure 1. pH-dependent equilibrium of strychnine sulfate in an aqueous solution.

The Influence of Temperature

As with most solid solutes, the solubility of strychnine sulfate in water is temperature-dependent. It is reported to be more soluble in hot water, a property that can be leveraged for preparing concentrated stock solutions.[1] This indicates that the dissolution process is endothermic, meaning that energy is absorbed from the surroundings to break down the crystal lattice.

Chapter 3: Quantitative Solubility Profile

Quantitative data on the solubility of **strychnine sulfate pentahydrate** is available from multiple sources, providing a consistent picture of its behavior under standard conditions.


Table 2: Aqueous Solubility of Strychnine Sulfate

Parameter	Value	Temperature	Source(s)
Solubility	~29 g/L	Room Temperature	[1]
Solubility	1 g in 35 mL	Not Specified	[2]
Solubility	2.9 g in 100 mL	Not Specified	[13]
Solubility in Hot Water	Freely Soluble ("almost transparency")	Elevated	[1]
Solubility in Ethanol	Slightly Soluble	Not Specified	[1]
Solubility in Ether	Insoluble	Not Specified	[1] [2]

The data consistently indicate a solubility of approximately 29 g/L (or 2.9 g/100 mL) at or near room temperature. It is critical to note that these values likely correspond to one of the more common, stable hydrates. Significant deviations could occur if a less stable or different hydrate form is used.[\[4\]](#)[\[5\]](#)

Chapter 4: Standardized Protocol for Experimental Solubility Determination

To ensure accurate and reproducible solubility data, a well-controlled experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for this purpose. This protocol is designed as a self-validating system, beginning with the crucial step of material characterization.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Strychnine Sulfate | 60491-10-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Eight Hydrates of Strychnine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strychnine sulfate,pentahydrate | 60491-10-3 [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. calpaclab.com [calpaclab.com]
- 9. guidechem.com [guidechem.com]
- 10. Strychnine sulfate pentahydrate | C42H56N4O13S | CID 76965789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Strychnine Sulfate Pentahydrate | CymitQuimica [cymitquimica.com]
- 12. STRYCHNINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Strychnine sulfate | C42H46N4O8S | CID 22833295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Strychnine sulfate pentahydrate solubility in aqueous solutions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1459064#strychnine-sulfate-pentahydrate-solubility-in-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com